![molecular formula C11H14BrNO B568920 4-(4-Bromo-2-methylphenyl)morpholine CAS No. 1279032-06-2](/img/structure/B568920.png)
4-(4-Bromo-2-methylphenyl)morpholine
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Overview
Description
4-(4-Bromo-2-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
The synthesis of 4-(4-Bromo-2-methylphenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl bromide (4-bromo-2-methylphenyl), morpholine, organoboron compound.
Catalyst: Palladium(0) or palladium(II) complexes.
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial production methods may involve optimization of these conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(4-Bromo-2-methylphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify it further.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is primarily investigated for its potential as a lead compound in drug development due to its ability to interact with biological targets, including enzymes and receptors. Its structure allows for enhanced binding affinity, which is crucial for modulating biological activity.
- Anticancer Activity : Research indicates that 4-(4-Bromo-2-methylphenyl)morpholine exhibits promising anticancer properties. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer models, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
Biological Research
- Biochemical Probes : It serves as a biochemical probe to study enzyme functions and protein interactions. Its structural characteristics enable it to form hydrogen bonds with amino acids in proteins, influencing enzyme activity and receptor interactions.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several studies highlight the biological activity of this compound:
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant reductions in tumor volume in animal models, showcasing its potential efficacy in cancer therapy.
- Inflammation Models : Experimental models indicated that the compound significantly reduced markers of inflammation, supporting its therapeutic potential in inflammatory diseases.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Drug Development | Used as a lead compound for new drug synthesis | Potential anticancer and anti-inflammatory properties |
Biochemical Probing | Investigated for interactions with enzymes and receptors | Influences enzyme activity and protein interactions |
Neuroprotection | Explored for protective effects against oxidative stress | Potential benefits in neurodegenerative diseases |
Industrial Chemistry | Utilized as an intermediate in synthesizing complex organic molecules | Valuable in materials science and chemical processes |
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromo-2-methylphenyl)morpholine include:
4-(4-Bromo-2-methoxyphenyl)morpholine: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
4-(4-Bromo-2-methylphenyl)piperazine: The morpholine ring is replaced with a piperazine ring, which can lead to different chemical and biological properties.
Biological Activity
4-(4-Bromo-2-methylphenyl)morpholine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring and a brominated phenyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential antiviral effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN, with a molecular weight of approximately 264.188 g/mol. The compound's structure includes:
- A morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.
- A brominated phenyl group : A phenyl ring substituted with a bromine atom and a methyl group at specific positions.
This unique structure enhances its binding affinity to biological targets, making it a candidate for drug development.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Notably, it exhibits MIC values against Candida albicans ranging from 16.69 to 78.23 µM and against Fusarium oxysporum with MIC values between 56.74 to 222.31 µM . This suggests that the compound could be effective in treating fungal infections.
Potential Antiviral Activity
While specific data on the antiviral activity of this compound is limited, derivatives of morpholine are often associated with antiviral properties. For instance, morpholine derivatives have been studied for their roles in synthesizing aminoquinoline derivatives, which are known for their antiviral effects . Further research is needed to establish the direct antiviral potential of this specific compound.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in bacterial and fungal metabolism. The presence of both the bromine atom and the morpholine group enhances its binding affinity to these targets, potentially modulating their activity . This interaction is crucial for its applications in medicinal chemistry.
Case Studies
Several studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
- Antibacterial Efficacy : A study demonstrated that modifications on the phenyl ring significantly enhanced antibacterial potency against resistant strains .
- Fungal Resistance : Another study indicated that compounds with similar structures showed promising results in overcoming antifungal resistance in clinical isolates .
These case studies underscore the potential of this compound as a lead candidate for further development in treating bacterial and fungal infections.
Properties
IUPAC Name |
4-(4-bromo-2-methylphenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYSJUXPJUDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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